Superior Plasma Abundance Compared to 4-Hydroxy Tamoxifen in Patients with Functional CYP2D6
In patients with functional CYP2D6 activity receiving standard tamoxifen therapy, the steady-state plasma concentration of Endoxifen is substantially higher than that of 4-Hydroxy Tamoxifen (4-OH-Tam) [1]. One study reported mean plasma concentrations approximately 7-fold higher for Endoxifen compared to 4-OH-Tam [1]. Another review noted that 4-OH-Tam plasma concentrations are in the range of 5-10 nM, while Endoxifen concentrations exhibit much wider variability, ranging from 10-180 nM, making it the most abundant active metabolite [2].
| Evidence Dimension | Steady-state plasma concentration in patients with functional CYP2D6 |
|---|---|
| Target Compound Data | Range: 10-180 nM; ~7-fold higher mean concentration [REFS-1, REFS-2] |
| Comparator Or Baseline | 4-Hydroxy Tamoxifen (4-OH-Tam): Range: 5-10 nM [2] |
| Quantified Difference | Endoxifen mean concentration is ~7-fold higher [1]; its maximum observed concentration is 18-fold higher than the maximum for 4-OH-Tam [2]. |
| Conditions | Steady-state serum samples from breast cancer patients receiving 20 mg/day oral tamoxifen [REFS-1, REFS-2]. |
Why This Matters
Its high plasma concentration makes N-Desmethyl-4'-hydroxy Tamoxifen the most clinically relevant biomarker for assessing tamoxifen activation and guiding TDM, unlike the less abundant 4-OH-Tam.
- [1] Lim Y, Skaar TC, Weatherman RV, et al. Pharmacological characterization of 4-hydroxy-n-desmethyl-tamoxifen (ENDOXIFEN) AND 4-hydroxy-tamoxifen (4OHTAM). Clin Pharmacol Ther. 2004;75(2):P19. View Source
- [2] Goetz MP, Suman VJ, Reid JM, et al. The impact of cytochrome P450 2D6 metabolism in women receiving adjuvant tamoxifen. Breast Cancer Res Treat. 2007;101(1):113-121. View Source
